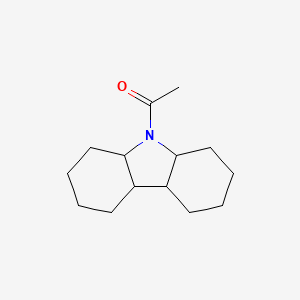

9-Acetyldodecahydro-1H-carbazole

Description

Contextualization within the Broader Field of Saturated Carbazole (B46965) Chemistry

Carbazole chemistry is a significant branch of heterocyclic chemistry, originating with the isolation of carbazole from coal tar in 1872. researchgate.net The parent molecule is an aromatic system with a central nitrogen-containing pyrrole (B145914) ring fused to two benzene (B151609) rings. researchgate.net This structure provides a rigid, planar, and electron-rich scaffold that has been exploited in materials science and medicinal chemistry. researchgate.netmdpi.com

While the majority of research has historically focused on aromatic carbazoles, the study of their saturated counterparts, such as dodecahydrocarbazoles, represents a distinct and important sub-field. Saturation of the carbazole skeleton transforms the flat, rigid aromatic structure into a three-dimensional, flexible aliphatic framework. This fundamental change in geometry, flexibility, and electronic character opens up new avenues for chemical exploration, allowing for the development of compounds with unique spatial arrangements and properties that are inaccessible with their aromatic precursors.

Research Significance of Dodecahydrocarbazole Scaffolds and N-Substituted Derivatives

The significance of the carbazole scaffold in research is largely due to its role as a "pharmacophore," a molecular framework that can carry essential features for biological activity. researchgate.netnih.gov Carbazole derivatives have been investigated for a vast array of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities. mdpi.comnih.gov

The N-substituted derivatives are of particular interest to the research community. researchgate.netmdpi.com Modifying the nitrogen atom of the carbazole ring is a common strategy to fine-tune the molecule's properties. The introduction of an acetyl group, as seen in 9-Acetyldodecahydro-1H-carbazole, creates an N-acyl derivative. Such modifications can influence a compound's solubility, stability, and ability to interact with biological targets. Research into N-substituted carbazoles has yielded compounds investigated for their potential against neurological conditions like Alzheimer's disease and prion diseases, as well as for their antiproliferative effects on cancer cell lines. mdpi.comepa.govwjarr.com The fully saturated dodecahydrocarbazole backbone provides a distinct three-dimensional structure that can be explored for creating novel therapeutic agents that differ from their flat, aromatic relatives.

Historical Development and Evolution of Synthetic Methodologies for Saturated Carbazole Systems

The synthesis of carbazole derivatives has evolved significantly since the 19th century. The creation of the core carbazole ring system is often the first major challenge. Classic methods for this include:

Fischer Indole (B1671886) Synthesis: This is one of the most common and versatile methods, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone (in this case, cyclohexanone) under acidic conditions to form a tetrahydrocarbazole intermediate. orgsyn.org

Borsche-Drechsel Cyclization: This is another established method that begins with the condensation of phenylhydrazine with cyclohexanone (B45756) to form a phenylhydrazone, which is then cyclized using an acid catalyst to yield 1,2,3,4-tetrahydrocarbazole.

The synthesis of this compound is a multi-step process that builds upon these foundational reactions. A typical synthetic pathway involves:

Formation of a Tetrahydrocarbazole Intermediate: First, a partially saturated intermediate, 1,2,3,4-tetrahydrocarbazole, is synthesized, often via the Fischer or Borsche-Drechsel method. orgsyn.org

Hydrogenation: The tetrahydrocarbazole is then subjected to catalytic hydrogenation to saturate the remaining aromatic ring, yielding the dodecahydrocarbazole core. This step transforms the partially saturated intermediate into the fully saturated scaffold. orgsyn.org

N-Acetylation: Finally, the secondary amine of the dodecahydrocarbazole is acetylated. This is typically achieved by reacting it with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to introduce the acetyl group at the nitrogen (N-9) position, yielding the final product, this compound. mdpi.com

This step-wise approach allows for the controlled construction of the complex, saturated, N-substituted carbazole structure, reflecting the evolution of synthetic organic chemistry from simple ring-forming reactions to complex, multi-step molecular architecture.

Structure

3D Structure

Properties

CAS No. |

84697-10-9 |

|---|---|

Molecular Formula |

C14H23NO |

Molecular Weight |

221.34 g/mol |

IUPAC Name |

1-(1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazol-9-yl)ethanone |

InChI |

InChI=1S/C14H23NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h11-14H,2-9H2,1H3 |

InChI Key |

WCFMVZYSXWPQCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2CCCCC2C3C1CCCC3 |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Stereochemical Analysis of N Acetyldodecahydro 1h Carbazole Systems

Advanced Spectroscopic Characterization Techniques

A combination of high-resolution spectroscopic methods is essential for unambiguously determining the molecular structure of 9-Acetyldodecahydro-1H-carbazole. These techniques provide complementary information regarding the connectivity, functional groups, molecular weight, and spatial arrangement of atoms.

High-resolution NMR spectroscopy is a powerful tool for elucidating the intricate structure of this compound. The fully saturated dodecahydrocarbazole framework results in a complex series of overlapping signals in the ¹H NMR spectrum, typically in the aliphatic region (approx. 1.0-4.0 ppm). The presence of the N-acetyl group introduces characteristic signals. The methyl protons of the acetyl group are expected to appear as a sharp singlet, likely in the range of 2.0-2.2 ppm. Protons on carbons adjacent to the nitrogen atom (C-4b and C-8a) would be deshielded and appear at a lower field compared to other methylene (B1212753) and methine protons in the carbocyclic rings.

¹³C NMR spectroscopy provides crucial information on the carbon skeleton. The spectrum would show 14 distinct signals, corresponding to each carbon atom in the molecule, assuming a lack of symmetry. The carbonyl carbon of the acetyl group would be readily identifiable by its characteristic downfield chemical shift (typically >168 ppm). The methyl carbon of the acetyl group would appear at a much higher field.

To definitively assign the complex proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY spectra reveal ¹H-¹H coupling correlations, allowing for the mapping of proton spin systems within the individual cyclohexane (B81311) rings. HSQC spectra correlate each proton signal with its directly attached carbon, enabling the unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted NMR Data for this compound

| Technique | Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Acetyl (CH₃) | ~2.0 - 2.2 | Sharp singlet |

| Aliphatic (CH, CH₂) | ~1.0 - 4.0 | Complex, overlapping multiplets | |

| ¹³C NMR | Carbonyl (C=O) | >168 | |

| Acetyl (CH₃) | ~20 - 25 |

FT-IR spectroscopy is employed to identify the key functional groups present in this compound. The most prominent and diagnostic absorption band is the strong C=O stretching vibration of the tertiary amide (the N-acetyl group), which is expected to appear in the region of 1630-1680 cm⁻¹. This band confirms the presence of the acetyl moiety.

Other significant absorptions include the C-H stretching vibrations of the aliphatic rings, typically observed between 2850 and 3000 cm⁻¹. The C-N stretching vibration of the tertiary amide would also be present, usually in the 1250-1350 cm⁻¹ range. The absence of the N-H stretching band (around 3200-3500 cm⁻¹), which would be present in the parent dodecahydro-1H-carbazole, provides further evidence of N-acetylation. nih.govnih.gov

Table 2: Key FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Aliphatic CH, CH₂ |

| 1630-1680 | C=O Stretch (Amide I) | N-Acetyl |

HRMS is a critical technique for determining the precise molecular weight and elemental formula of this compound. The molecular formula of the compound is C₁₄H₂₃NO, which corresponds to a monoisotopic mass of 221.17796 Da. letopharm.com HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this value with high accuracy (typically within 5 ppm), thus confirming the molecular composition.

In addition to the molecular ion, the mass spectrum would likely show characteristic fragmentation patterns. A common fragmentation pathway for N-acetyl compounds is the loss of the acetyl group (CH₃CO•) or ketene (B1206846) (CH₂=C=O), which would result in significant fragment ions.

Table 3: Molecular Composition Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₃NO | letopharm.com |

| Molecular Weight | 221.34 g/mol | letopharm.com |

| Exact Mass | 221.17796 Da | Calculated |

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. For a complex molecule like this compound with multiple chiral centers, obtaining a suitable single crystal and performing X-ray analysis would provide unequivocal proof of the spatial arrangement of the atoms. nih.gov

Detailed Stereochemical Investigations of Dodecahydro-1H-Carbazole Frameworks

The hydrogenation of the aromatic carbazole (B46965) to the saturated dodecahydro-1H-carbazole framework creates a complex stereochemical landscape that is further influenced by N-substitution.

The fusion of the two six-membered rings to the central five-membered ring can result in different diastereomers. The most significant stereochemical feature is the relationship between the hydrogens on C-4a and C-9a, and on C-4b and C-8a, which defines the cis- or trans-fusion of the rings. Catalytic hydrogenation of carbazole typically leads to the formation of specific diastereomers, with the cis-fused products often being favored. The introduction of the acetyl group at the nitrogen atom does not create a new stereocenter but can influence the conformational equilibrium of the ring system due to steric interactions. The analysis and separation of these diastereomers are challenging and typically require advanced chromatographic techniques (e.g., chiral HPLC) and detailed spectroscopic analysis, with single-crystal X-ray diffraction being the ultimate method for structural confirmation.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dodecahydro-1H-carbazole |

Conformational Analysis of the Saturated Tricyclic Ring System

The N-acetyl group, located on the nitrogen atom of the central heterocyclic ring, plays a significant role in influencing the conformational equilibrium of the entire molecule. Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, leading to the existence of E/Z isomers. The steric bulk and electronic properties of the acetyl group can create steric hindrance with adjacent protons on the carbazole framework, thereby favoring certain conformations over others.

Computational studies and spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), are crucial tools for probing the conformational landscape of this system. These studies can provide insights into the preferred chair or boat conformations of the cyclohexane rings and the puckering of the central piperidine (B6355638) ring. The relative energies of these different conformations determine the predominant shape of the molecule in solution and in the solid state.

Table 1: Potential Conformational Features of this compound

| Feature | Description |

| Ring Conformations | The two cyclohexane rings and the central piperidine ring can each adopt chair, twisted-boat, or boat conformations. The all-chair conformation is generally the most stable for cyclohexane rings. |

| Ring Junctions | The fusion between the rings can be either cis or trans, leading to different overall shapes and stereochemical relationships between substituents. |

| N-Acetyl Group Orientation | The acetyl group can exist in either an E or Z configuration relative to the C-N amide bond, influencing the local steric environment. |

| Axial/Equatorial Substituents | The N-acetyl group and hydrogen atoms on the carbazole skeleton can occupy either axial or equatorial positions, with equatorial positions generally being more stable for bulky groups. |

Enantioselective Synthesis and Chiral Resolution of N-Acetyldodecahydro-1H-Carbazole

The synthesis of specific stereoisomers of this compound is a significant challenge due to the multiple stereocenters present in the molecule. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for applications where specific stereochemistry is required for biological activity or material properties.

One common strategy for the enantioselective synthesis of carbazole derivatives involves the use of chiral catalysts or auxiliaries. For instance, asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydro-1H-carbazole derivative, can introduce chirality into the molecule. The choice of catalyst, often a transition metal complex with a chiral ligand, is critical for achieving high enantiomeric excess (e.e.).

Alternatively, chiral resolution techniques can be employed to separate a racemic mixture of this compound into its individual enantiomers. This can be achieved through several methods:

Classical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography. Subsequent removal of the resolving agent yields the pure enantiomers.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

Elucidation of Structural Heterogeneity and Isomeric Forms

The structural heterogeneity of this compound arises from the presence of multiple stereocenters and the possibility of different ring fusion geometries. The fully saturated carbazole skeleton contains several chiral centers, leading to a large number of possible stereoisomers.

The primary sources of isomerism in this system include:

Diastereomers: These are stereoisomers that are not mirror images of each other. They arise from the different possible relative configurations of the stereocenters within the molecule. For example, the cis and trans fusion of the cyclohexane rings to the central piperidine ring results in diastereomeric structures.

Enantiomers: These are non-superimposable mirror images of each other. Each diastereomer of this compound can exist as a pair of enantiomers.

The characterization and differentiation of these various isomers require a combination of advanced analytical techniques. High-resolution NMR spectroscopy, particularly 2D NMR techniques like COSY, HSQC, and NOESY, can provide detailed information about the connectivity and spatial proximity of atoms, which is essential for determining the relative stereochemistry. X-ray crystallography provides the most definitive structural elucidation, offering precise bond lengths, bond angles, and the absolute configuration of a single crystal.

Table 2: Types of Isomerism in this compound

| Type of Isomerism | Description |

| Constitutional Isomerism | Not typically observed for the core this compound structure itself, but can arise from different substitution patterns if other functional groups are present. |

| Stereoisomerism | Includes diastereomers and enantiomers, arising from the different spatial arrangements of atoms. |

| Conformational Isomerism | Different spatial arrangements of the molecule that can be interconverted by rotation about single bonds, such as the chair and boat forms of the rings. |

| Rotational Isomerism (Atropisomerism) | The restricted rotation around the N-acetyl C-N bond can lead to stable E/Z isomers. |

Chemical Reactivity and Transformative Pathways of N Acetyldodecahydro 1h Carbazole

Reactivity of the N-Acetyl Moiety

The N-acetyl group, an amide functionality, is a key reactive center in the molecule, susceptible to both hydrolytic and reductive transformations.

The amide bond of the N-acetyl group can be cleaved under hydrolytic conditions or undergo transamidation to generate new amide derivatives.

Hydrolysis:

The hydrolysis of the N-acetyl group in 9-acetyldodecahydro-1H-carbazole can be achieved under both acidic and basic conditions, yielding dodecahydro-1H-carbazole and acetic acid. These reactions are typically slower than the hydrolysis of esters or acid chlorides. pressbooks.pub

Under acidic conditions, the reaction is generally carried out by heating with strong acids like hydrochloric or sulfuric acid. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water. masterorganicchemistry.com

Basic hydrolysis requires heating with a strong base such as sodium hydroxide (B78521). libretexts.org The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The equilibrium of this reversible reaction is shifted towards the products by the deprotonation of the resulting carboxylic acid. pressbooks.pub

Transamidation:

Transamidation offers a pathway to replace the acetyl group with a different acyl group by reacting this compound with an amine. This reaction can be challenging for tertiary amides but can be facilitated by catalysts. While direct transamidation of this compound is not extensively documented, general methods for tertiary amide transamidation are applicable. For instance, tungsten-catalyzed transamidation of tertiary alkyl amides with a variety of amines has been reported to proceed in moderate to excellent yields. chemistryviews.orgacs.org Another approach involves palladium-catalyzed transamidation of tertiary amides with tertiary amines, where the C-N bond of both reactants is cleaved. rsc.org Metal-free transamidation reactions have also been developed, often requiring activation of the amide bond. organic-chemistry.org

Table 1: Representative Transamidation Reactions of Tertiary Amides

| Amide Substrate | Amine | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Aryl Tertiary Amide | Primary/Secondary Amine | WCl6, 1,10-phenanthroline, TMSCl, NMP, 140 °C | Corresponding Amide | Moderate to Excellent | chemistryviews.orgacs.org |

| N-Benzoylglutarimide | Tertiary Amine | PdCl2, KI, NH4Cl, DTBP, anisole, 100 °C | Transamidated Product | Good | rsc.org |

| Tertiary Amide | Primary Amine | (NH4)2CO3, DMSO, 25 °C | Primary Amide | Good | organic-chemistry.org |

The carbonyl group of the N-acetyl moiety can be reduced to a methylene (B1212753) group, converting the N-acetyl functionality into an N-ethyl group. This transformation is a valuable tool for modifying the electronic and steric properties of the nitrogen substituent.

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). The reaction of this compound with LiAlH₄ in an appropriate solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup, yields 9-ethyldodecahydro-1H-carbazole. This reaction is specific to amides and does not typically occur with other carboxylic acid derivatives under similar conditions. pressbooks.pub The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of the oxygen atom as an aluminate anion, leading to an iminium ion intermediate which is then further reduced to the amine. pressbooks.pub

Table 2: Reduction of this compound

| Reactant | Reagent and Conditions | Product | Reference |

|---|

Reactivity of the Saturated Carbazole (B46965) Ring System

The dodecahydro-1H-carbazole framework, being a fully saturated heterocyclic system, exhibits reactivity characteristic of saturated amines and hydrocarbons. This includes functionalization at its aliphatic centers and the potential for ring modifications.

Direct functionalization of the C-H bonds of the saturated carbazole ring is a challenging but powerful strategy for introducing new functional groups. While C-H activation of aromatic carbazoles is well-developed, chim.it methods for saturated heterocycles are also emerging. rsc.org These reactions often rely on the use of directing groups to achieve regioselectivity. acs.org

For saturated cyclic amines, α-functionalization is a common pathway, proceeding through intermediates like α-amino cations, anions, or radicals. nih.gov The C-H bonds alpha to the nitrogen atom are generally more acidic and thus more susceptible to deprotonation and subsequent functionalization. youtube.com

The carbazole ring system can theoretically undergo ring expansion or contraction to yield different heterocyclic scaffolds, although specific examples for the dodecahydrocarbazole system are not well-documented. However, analogous transformations in similar saturated nitrogen-containing heterocycles provide insight into potential pathways.

Ring Expansion: A plausible strategy for ring expansion could be analogous to the enlargement of functionalized octahydroindoles to cis-decahydroquinolines. nih.govacs.orgacs.orgresearchgate.net This type of reaction often proceeds through the formation of an aziridinium (B1262131) intermediate followed by a stereocontrolled nucleophilic attack. For example, treatment of a 2-(hydroxymethyl)octahydroindole derivative with trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine (B128534) can lead to a ring-expanded decahydroquinoline. acs.orgacs.org

Ring Contraction: Ring contraction of saturated heterocycles like piperidines has been achieved through various methods, including photochemical approaches. nih.gov A visible light-mediated ring contraction of α-acylated saturated heterocycles, proceeding via a Norrish type II reaction, has been reported. nih.gov Another strategy involves oxidative C(sp³)–N bond cleavage followed by intramolecular C–N bond reformation. nih.gov Cationic rearrangement reactions, such as the pinacol-type rearrangement, can also lead to ring contraction. wikipedia.org

Table 3: Analogous Ring Expansion and Contraction Reactions

| Starting Material | Reagents/Conditions | Product Type | Transformation | Reference |

|---|---|---|---|---|

| Functionalized Octahydroindole | TFAA, Et3N | Decahydroquinoline | Ring Expansion | nih.govacs.orgacs.orgresearchgate.net |

| α-Acylated Piperidine (B6355638) | Visible Light, Photosensitizer | Cyclopentylamine Derivative | Ring Contraction | nih.gov |

| N-Benzoyl Piperidine | Ag-mediated bromination, then intramolecular cyclization | N-Benzoyl Pyrrolidine | Ring Contraction | nih.gov |

Derivatization Reactions Leading to Novel Chemical Entities

The this compound molecule can serve as a scaffold for the synthesis of a variety of new chemical entities with potential applications in medicinal chemistry and materials science. While derivatization of the aromatic carbazole core is extensively studied, researchgate.netnih.gov derivatization of the saturated dodecahydrocarbazole system is less explored but holds significant potential.

Following the hydrolysis of the N-acetyl group to yield the parent dodecahydro-1H-carbazole, the secondary amine functionality can be readily derivatized. For example, N-alkylation with various alkyl halides can introduce a range of substituents at the nitrogen atom.

Furthermore, functionalization of the carbocyclic rings, as discussed in section 4.2.1, would open up avenues for a wide array of derivatives. The synthesis of tetrahydrocarbazole derivatives via C-H amination using elemental oxygen as an oxidant has been reported, suggesting possibilities for functionalizing the less saturated precursors of dodecahydrocarbazole. nih.gov The development of new synthetic methods for carbazole compounds is an active area of research, with a focus on creating derivatives with interesting biological activities. nih.govmdpi.comnih.gov

Formation of Heterocyclic Adducts and Fused Systems

The reactivity of the N-acetylated dodecahydrocarbazole framework lends itself to the construction of more complex molecular architectures, including the formation of new heterocyclic rings and fused systems. While specific research on this compound is limited, the reactivity of analogous saturated N-heterocycles and partially saturated carbazole systems provides insights into potential synthetic pathways. These transformations often leverage the nitrogen atom and adjacent carbon atoms as key reactive sites.

The synthesis of fused nitrogen-containing heterocycles is a significant area of organic chemistry. scholaris.ca Methodologies for creating such systems often involve cascade reactions, which can lead to complex polycyclic structures in a single step. scholaris.carsc.org For instance, the synthesis of quinolones has been achieved through a copper-catalyzed amide coupling followed by an aldol (B89426) condensation, a strategy that could potentially be adapted to derivatives of dodecahydrocarbazole. scholaris.ca The development of fused pyrroloheterocycles from various propargyl-substituted heterocycles via gold-catalyzed isomerization and cyclization highlights another potential route for elaborating the dodecahydrocarbazole core. organic-chemistry.org

Furthermore, the construction of saturated heterocycles like indolizidines from simpler cyclic amines through sequential C-H and C-C bond functionalizations presents a modern approach to building N-fused bicycles. princeton.edunih.govnih.gov Such strategies, inspired by reactions like the Norrish-Yang Type II reaction, could theoretically be applied to the dodecahydrocarbazole system to generate novel fused architectures. princeton.edunih.govnih.gov

While direct examples with this compound are not prevalent in the literature, the established principles of heterocyclic synthesis suggest that it can serve as a valuable building block for creating diverse and complex molecular entities.

Preparation of Polymeric Precursors and Advanced Intermediates

The utilization of this compound as a monomer for polymerization or as a starting material for advanced synthetic intermediates is an area of growing interest. The saturated carbazole backbone offers a distinct advantage over its aromatic counterparts by providing polymers with potentially different physical and chemical properties, such as improved solubility and flexibility.

The polymerization of carbazole derivatives is a well-established field, with polycarbazoles showing promise in materials science due to their electronic and photophysical properties. nih.govnih.gov Typically, polymerization occurs through oxidative coupling of the aromatic rings. nih.gov However, for a saturated system like dodecahydrocarbazole, alternative polymerization strategies are necessary. One such strategy is ring-opening polymerization (ROP), a powerful method for producing polymers from cyclic monomers. pku.edu.cnrsc.orgchemrxiv.orgresearchgate.netchemrxiv.org While direct evidence for the ROP of this compound is not yet reported, the principles of ROP of other N-carboxyanhydrides (NCAs) and lactams suggest its potential. pku.edu.cnrsc.orgchemrxiv.orgresearchgate.netchemrxiv.org The N-acetyl group could influence the reactivity of the monomer and the properties of the resulting polymer.

Beyond polymerization, this compound can serve as a precursor to advanced intermediates. Dodecahydro-1H-carbazole itself is recognized as a valuable building block in organic synthesis. ontosight.ai The N-acetyl group can act as a protecting group or be transformed into other functional groups, enabling the synthesis of a variety of derivatives. For instance, the functionalization of saturated N-heterocycles is a key strategy in drug discovery and materials science. ethz.chresearchgate.net The ability to introduce diverse substituents onto the dodecahydrocarbazole skeleton could lead to the development of novel compounds with specific biological or material properties. nih.gov

The following table provides a conceptual overview of potential transformations, drawing parallels from related systems.

| Starting Material Analogue | Reaction Type | Product Class | Potential Application |

| N-Acyllactam | Ring-Opening Polymerization | Polyamide | Biomaterials, Engineering Plastics |

| Saturated Cyclic Amine | C-H Functionalization | Functionalized Dodecahydrocarbazole | Advanced Intermediates for Pharmaceuticals |

| Propargyl-substituted N-Heterocycle | Gold-catalyzed Cyclization | Fused Heterocyclic System | Novel Organic Materials |

Further research into the specific reactivity of this compound is necessary to fully exploit its potential as a versatile building block in organic synthesis and materials science.

Computational and Theoretical Investigations of N Acetyldodecahydro 1h Carbazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 9-Acetyldodecahydro-1H-carbazole, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground-State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state properties of molecules. A DFT study on this compound would typically involve geometry optimization to determine its most stable three-dimensional structure. This would yield key information such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value (Exemplary) |

| C-N Bond Length (Amide) | 1.38 Å |

| C=O Bond Length | 1.23 Å |

| C-N-C Bond Angle (Carbazole Ring) | 125° |

| Ring Conformation | Chair-Chair |

Note: The data in this table is hypothetical and serves as an example of what a DFT study would provide. No published data exists for this compound.

Furthermore, DFT calculations would provide electronic properties such as the dipole moment and the distribution of atomic charges, which are crucial for understanding its intermolecular interactions.

Ab Initio Methods for Predicting Spectroscopic Parameters

Ab initio methods, which are based on first principles of quantum mechanics, are instrumental in predicting spectroscopic parameters. For this compound, these methods could be employed to calculate its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. Additionally, predictions of NMR chemical shifts (¹H and ¹³C) would be invaluable for the structural elucidation and characterization of this compound. However, no such ab initio spectroscopic studies have been published.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. A HOMO-LUMO analysis for this compound would reveal the distribution of its frontier orbitals and the magnitude of its HOMO-LUMO energy gap. This gap is a critical indicator of the molecule's kinetic stability and electronic excitation properties. Currently, there is no published data on the HOMO-LUMO gap or the nature of the frontier orbitals for this specific molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Due to the presence of saturated rings, this compound is expected to be a flexible molecule with multiple possible conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of such molecules over time. An MD simulation would provide insights into the relative energies of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in solution and how its shape might influence its interactions with other molecules. At present, no molecular dynamics simulation studies have been reported for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to elucidate the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. For this compound, this could involve studying its synthesis or its potential reactions.

Transition State Locating and Activation Energy Calculations

To understand the kinetics of a reaction involving this compound, it would be necessary to locate the transition state structures and calculate the activation energies for each step of the reaction mechanism. This would provide a quantitative measure of the reaction rate and help to identify the rate-determining step. Such computational studies are essential for optimizing reaction conditions and for designing more efficient synthetic routes. As with the other computational aspects, there are no published studies on the reaction mechanisms of this compound.

Prediction of Reaction Pathways and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the most likely reaction pathways for a given molecule and the selectivity of these transformations. For this compound, several reaction types can be envisaged, with the outcome dictated by the kinetic and thermodynamic stability of the intermediates and products.

The reactivity of the this compound molecule is primarily centered around the N-acetyl group and the saturated carbocyclic rings. The amide bond, for instance, is susceptible to hydrolysis under acidic or basic conditions to yield dodecahydro-1H-carbazole and acetic acid. Theoretical calculations can model the protonation states and the energy barriers associated with the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon, thus predicting the reaction rate under different pH conditions.

Oxidation of the carbocyclic framework is another potential reaction pathway. The C-H bonds of the saturated rings can be targeted by various oxidizing agents. The selectivity of such reactions (i.e., which C-H bond is most likely to react) can be predicted by calculating the bond dissociation energies (BDEs) for each hydrogen atom. Lower BDEs typically indicate a more reactive site. Furthermore, the stability of the resulting carbon-centered radical or carbocation intermediates can be assessed computationally to determine the most favorable reaction site.

In analogous saturated nitrogen heterocycles, computational studies have shown that the presence of the nitrogen atom can influence the reactivity of the adjacent C-H bonds. For this compound, the C-H bonds on the carbons alpha to the nitrogen (C4a, C4b, C8a, and C9a) are of particular interest. The electron-withdrawing nature of the acetyl group will also play a role in the reactivity of these positions.

A hypothetical reaction pathway that could be computationally explored is the enzymatic hydroxylation by cytochrome P450 enzymes, which is a common metabolic pathway for many drug molecules. DFT calculations can model the interaction of the substrate with the active site of the enzyme and predict the most likely sites of hydroxylation based on the activation energies for hydrogen atom abstraction.

The selectivity of these reactions is governed by subtle differences in activation energies between competing pathways. A difference of just a few kcal/mol can lead to a significant preference for one product over another.

Table 1: Predicted Relative Activation Energies for Electrophilic Attack on the Dodecahydro-1H-carbazole Ring System (Hypothetical Data)

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| C1/C8 | 15.2 | Low Yield |

| C2/C7 | 18.5 | Minor Product |

| C3/C6 | 17.9 | Minor Product |

| C4/C5 | 16.1 | Low Yield |

| C4a/C9a | 12.8 | Major Product |

| C4b/C8a | 13.5 | Significant Product |

Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on the reactivity of this compound are not currently available. The values are based on general principles of reactivity for saturated heterocycles.

In Silico Design and Prediction of Structure-Reactivity Relationships

In silico methods are pivotal in the rational design of new molecules with desired properties and in understanding the relationship between a molecule's structure and its reactivity. For this compound, these approaches can be used to predict how modifications to its structure would affect its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool in this regard. nih.govrsc.org Although typically used for biological activity, QSAR principles can be extended to predict chemical reactivity. By generating a series of virtual analogs of this compound with different substituents on the carbocyclic rings, a dataset can be created. For each analog, a set of molecular descriptors (e.g., steric parameters, electronic properties, and topological indices) would be calculated. These descriptors are then correlated with a computed reactivity parameter, such as a reaction rate constant or activation energy for a specific reaction.

For example, a QSAR model could be developed to predict the rate of amide hydrolysis. Descriptors could include the Hammett or Taft parameters of the substituents, the calculated partial charge on the carbonyl carbon, and the solvent-accessible surface area around the acetyl group. Such a model would allow for the rapid screening of a large number of virtual compounds to identify those with enhanced or diminished stability.

Pharmacophore modeling is another in silico technique that can provide insights into structure-reactivity relationships. rsc.org By identifying the key structural features responsible for a particular interaction or reactivity, a pharmacophore model can be constructed. For this compound, a pharmacophore for a specific receptor or enzyme could be developed, and virtual modifications to the molecule could be assessed for their ability to fit the pharmacophore.

The electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also crucial in determining reactivity. DFT calculations can provide these values, and the HOMO-LUMO gap can be used as a descriptor of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties of N-Acetylpiperidine as an Analog for the N-Acetyl-Dodecahydro-1H-carbazole System

| Property | Calculated Value | Implication for Reactivity |

| HOMO Energy | -5.212 eV | Susceptibility to electrophilic attack |

| LUMO Energy | -2.047 eV | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 3.165 eV | High chemical reactivity, low kinetic stability |

Data is for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, calculated at the DFT/B3LYP/6–311G(d,p) level of theory. nih.gov This compound serves as a substituted analog to provide insight into the electronic properties of the N-acetylated piperidine-like portion of this compound.

Theoretical Insights into Intermolecular Interactions of N-Acetyldodecahydro-1H-Carbazole

The intermolecular interactions of this compound are critical in determining its physical properties, such as its melting point, boiling point, and solubility, as well as its interactions with biological targets. Theoretical methods can provide a detailed picture of the nature and strength of these non-covalent interactions.

The primary sites for intermolecular interactions in this compound are the N-acetyl group and the extensive C-H framework. The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor. In a condensed phase or in the presence of protic solvents, it is expected to form hydrogen bonds with suitable donor molecules, such as water or alcohols. The strength of these hydrogen bonds can be quantified using computational methods like the Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis.

In the absence of strong hydrogen bond donors, weaker C-H···O interactions are likely to play a significant role in the crystal packing of the molecule. The hydrogen atoms on the carbocyclic rings can act as weak hydrogen bond donors to the carbonyl oxygen of a neighboring molecule.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the regions of the molecule involved in different types of interactions and their relative importance. For a related N-acetylpiperidine derivative, Hirshfeld analysis revealed that H···H (73.2%), C···H (18.4%), and O···H (8.4%) interactions were the most significant contributors to the crystal packing. nih.gov A similar distribution of interactions would be expected for this compound.

Table 3: Predicted Intermolecular Interaction Energies for Dimers of Analogous N-Acetyl Heterocycles (Hypothetical Data)

| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Head-to-tail (N-acetyl to ring) | C-H···O Hydrogen Bond | -4.5 |

| Stacked (Ring over ring) | Dispersion Forces | -6.2 |

| Side-by-side | H···H contacts | -3.8 |

Note: This table presents hypothetical data based on typical interaction energies for similar molecular systems. Specific computational studies on the intermolecular interactions of this compound are not currently available.

Photophysical Properties and Materials Science Applications of N Acetyldodecahydro 1h Carbazole Derivatives

Advanced Spectroscopic Characterization of Photophysical Behavior

Electronic Absorption Spectroscopy (UV-Vis) and Solvent Effects

No experimental data on the electronic absorption spectroscopy of 9-Acetyldodecahydro-1H-carbazole is available in the reviewed scientific literature. As a saturated aliphatic amine with an acetyl group, significant absorption is not expected in the near-UV or visible range.

Fluorescence Emission Spectroscopy and Quantum Yield Determinations

There is no published research detailing the fluorescence emission properties or quantum yield of this compound. Saturated amides are typically non-fluorescent.

Time-Resolved Fluorescence and Phosphorescence Studies

No time-resolved fluorescence or phosphorescence studies for this compound have been found in the literature.

Excited-State Dynamics and Energy Transfer Mechanisms

Singlet Oxygen Quantum Yields and Triplet State Characterization (non-biological focus)

Data regarding the triplet state or the generation of singlet oxygen by this compound upon photoexcitation is not available. These properties are characteristic of compounds with significant triplet state formation, which is common in aromatic systems but not in saturated ones.

Intramolecular Charge Transfer (ICT) Characteristics

The phenomenon of Intramolecular Charge Transfer (ICT) requires the presence of distinct electron-donating and electron-accepting moieties connected by a π-conjugated system. As this compound lacks this conjugated system, it is not expected to exhibit ICT characteristics, and no such studies have been reported.

Applications in Advanced Materials and Optoelectronics

The unique saturated and rigid structure of the dodecahydrocarbazole core, combined with the electronic influence of the N-acetyl group, positions this compound and its analogues as intriguing compounds for advanced materials. While their fully saturated nature precludes the direct charge-carrying capabilities seen in their aromatic carbazole (B46965) counterparts, they offer distinct properties valuable for specific applications in optoelectronics.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

In the field of Organic Light-Emitting Diodes (OLEDs), particularly phosphorescent OLEDs (PhOLEDs), host materials are essential for achieving high efficiency. These materials form a matrix for phosphorescent guest emitters and must possess a high triplet energy (T₁) to prevent back-energy transfer from the guest, a process that would otherwise quench light emission.

Aromatic carbazole derivatives are widely used as host materials due to their good hole-transporting properties and high triplet energies. tno.nlrsc.orgrsc.org For instance, 4,4'-bis(9-carbazolyl)-biphenyl (CBP) is a classic host with a triplet energy of 2.56 eV. acs.org More complex carbazole derivatives have been synthesized to push this value even higher, with some exhibiting triplet energies between 2.90 eV and 3.02 eV, making them suitable for hosting high-energy blue emitters. rsc.orgfrontiersin.org

The hydrogenation of the carbazole core to form a dodecahydrocarbazole derivative drastically disrupts the π-conjugation. This disruption is highly beneficial for increasing the triplet energy. Saturated molecular scaffolds lack the low-lying π-π* excited states that are characteristic of conjugated systems, leading to significantly higher triplet energies. Therefore, this compound is expected to possess a very high triplet energy, making it a potentially excellent inert host material. Its role would be to separate emitter molecules, preventing aggregation-caused quenching, and to confine the triplet excitons on the guest molecules efficiently. The N-acetyl group further tunes the electronic properties, potentially impacting the material's morphological stability and its interaction with dopant molecules.

Table 1: Representative Triplet Energies (T₁) and HOMO/LUMO Levels for Carbazole-Based OLED Host Materials

| Compound | Triplet Energy (T₁) (eV) | HOMO (eV) | LUMO (eV) | Reference |

| Poly(9-vinylcarbazole) (PVK) | ~3.0 | -5.8 | -2.2 | tno.nl |

| 4,4'-Bis(9-carbazolyl)-biphenyl (CBP) | 2.56 | -6.0 | -2.4 | acs.org |

| Cz-Quin | >2.90 | - | - | rsc.org |

| 3,6-Bis(N-carbazolyl)-N-phenylcarbazole | 3.02 | -5.36 | - | rsc.org |

| CTRZ (Directly linked carbazole-triazine) | 2.97 | - | - | frontiersin.org |

This table presents data for various aromatic carbazole derivatives to illustrate the range of properties achievable. Data for this compound is not widely available but it is predicted to have a triplet energy significantly higher than its aromatic counterparts due to its saturated structure.

Organic Semiconductors and Charge Transport Materials

The defining characteristic of organic semiconductors is the ability to transport charge, which relies heavily on the delocalization of π-electrons within the molecule and efficient orbital overlap between adjacent molecules. nih.govresearchgate.net Aromatic carbazoles are well-known hole-transporting materials because the nitrogen atom's lone pair of electrons contributes to an extended π-system, facilitating the movement of positive charges. rsc.org

In stark contrast, this compound is a fully saturated compound. The hydrogenation of the carbazole rings eliminates the π-conjugated system entirely. acs.org Consequently, it lacks the delocalized molecular orbitals necessary for efficient charge transport. The charge carriers in such a material would be highly localized, and transport would be exceptionally poor. acs.org Therefore, this compound cannot be classified as an organic semiconductor in the conventional sense.

However, its high resistivity and well-defined structure could make it useful as an electrical insulator or a dielectric layer in organic field-effect transistors (OFETs) or other electronic devices. It could serve as an insulating matrix for functional molecules or nanoparticles, or as a component in block copolymers to control morphology without contributing to charge transport. The N-acetyl group, being electron-withdrawing, would further lower the energy of the nitrogen lone pair, making hole injection even more difficult and reinforcing its insulating properties.

Photovoltaic Applications and Solar Cells (non-biological context)

Organic photovoltaic (OPV) devices rely on a blend of electron-donating and electron-accepting materials to absorb light and generate charge. Carbazole derivatives, with their electron-rich nature, are frequently employed as the electron-donor component. rsc.org The performance of these materials is tied to their ability to absorb a broad range of the solar spectrum and to transport the resulting holes efficiently to the electrode.

Given that this compound lacks π-conjugation, its ability to absorb visible light would be negligible. Saturated organic compounds typically have very large HOMO-LUMO gaps, with absorption profiles deep in the ultraviolet region. nih.govaimspress.com This makes them unsuitable as the primary light-absorbing material in a solar cell.

Furthermore, as discussed in the previous section, its inability to transport charge carriers efficiently would make it a poor choice for the donor material in a standard bulk-heterojunction OPV. Any excitons generated would be highly localized and unlikely to dissociate into free charges. Therefore, this compound holds little to no potential for direct application as an active material in organic solar cells.

Elucidating Structure-Photophysical Property Relationships in Dodecahydrocarbazole Analogues

The relationship between molecular structure and photophysical properties is a cornerstone of materials science. By systematically modifying a core chemical scaffold, one can tune its absorption, emission, and excited-state characteristics. Comparing aromatic carbazoles with their dodecahydrocarbazole analogues provides a dramatic illustration of this principle.

The photophysical properties of aromatic carbazoles are dominated by π-π* transitions. rsc.orgnsf.govresearchgate.net They typically exhibit strong absorption in the UV region (around 250-370 nm) and fluoresce with emission maxima around 390 nm, depending on the specific substitution and solvent. nsf.govmdpi.com The key to these properties is the extensive delocalization of electrons across the fused ring system.

Hydrogenation to form dodecahydrocarbazole completely severs this conjugation. This has several profound effects:

Absorption and Emission: The primary electronic transitions shift from low-energy π-π* to high-energy σ-σ* and n-π* (associated with the acetyl carbonyl) transitions. This results in a massive blue-shift of the absorption spectrum into the deep UV, and the molecule is typically non-fluorescent or weakly fluorescent from a high-energy excited state. The characteristic carbazole emission is entirely lost.

HOMO-LUMO Gap: The disruption of the π-system leads to a significant stabilization (lowering of energy) of the Highest Occupied Molecular Orbital (HOMO) and a destabilization (raising of energy) of the Lowest Unoccupied Molecular Orbital (LUMO). This results in a much larger HOMO-LUMO energy gap, consistent with the properties of an electrical insulator rather than a semiconductor. nih.gov

Triplet Energy: As the energy of the lowest singlet excited state (S₁) increases dramatically upon saturation, the energy of the lowest triplet excited state (T₁) also increases significantly. Saturated scaffolds effectively confine excitons and exhibit high triplet energies, a property that is inversely related to the extent of π-conjugation.

The N-acetyl group introduces a carbonyl chromophore and an amide functional group. This group can influence the molecule's conformation and introduces a non-bonding electron pair on the oxygen, potentially allowing for n-π* transitions, though these are often weak. A study on benzoyl-carbazole (an aromatic analogue) showed that the benzoyl group can lead to complex photochemistry and solvent-dependent emission properties. rsc.org In the saturated dodecahydrocarbazole system, the acetyl group's primary electronic effect would be to withdraw electron density from the nitrogen atom.

Table 2: Comparison of Predicted Photophysical Properties: Aromatic vs. Saturated Carbazole

| Property | Aromatic Carbazole (e.g., N-phenylcarbazole) | Saturated Carbazole (e.g., this compound) | Rationale for Difference |

| Absorption | UV-A (e.g., ~340 nm) | Deep UV (e.g., <250 nm) | Loss of π-conjugation shifts absorption from π-π* to high-energy σ-σ* transitions. |

| Emission | Fluorescent (e.g., ~350-400 nm) | Non-fluorescent or very weak UV fluorescence | The lowest excited singlet state is at a much higher energy and provides efficient non-radiative decay pathways. |

| HOMO-LUMO Gap | Relatively Small (~3.5-4.5 eV) | Very Large (>5 eV) | Saturation removes the delocalized π-orbitals, leading to a large energy gap typical of insulators. nih.govaimspress.com |

| Charge Transport | Hole-transporting semiconductor | Electrical Insulator | Absence of π-orbital overlap prevents efficient movement of charge carriers. acs.org |

This table provides a qualitative comparison based on fundamental principles of organic chemistry and photophysics. Specific numerical values are illustrative.

Future Research Directions and Emerging Trends in N Acetyldodecahydro 1h Carbazole Chemistry

Development of Asymmetric Synthetic Routes to Chiral 9-Acetyldodecahydro-1H-Carbazole

The creation of chiral molecules with high enantiopurity is a cornerstone of modern medicinal chemistry and materials science. While the synthesis of chiral tetrahydrocarbazoles has seen significant progress, the development of asymmetric routes to the fully saturated dodecahydrocarbazole core remains a compelling challenge. nih.gov Future research will likely focus on catalytic asymmetric hydrogenation of carbazole (B46965) or its partially hydrogenated derivatives. This could involve the design of novel chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, capable of stereoselectively reducing the aromatic rings.

Another promising avenue is the application of organocatalysis, which has emerged as a powerful tool for asymmetric synthesis. youtube.comyoutube.com Chiral Brønsted acids or aminocatalysts could be employed to catalyze the enantioselective synthesis of tetrahydrocarbazole precursors, which can then be hydrogenated to the desired chiral dodecahydrocarbazole. nih.govnih.gov The development of one-pot procedures that combine asymmetric synthesis and subsequent hydrogenation would be highly desirable for improving efficiency and reducing waste.

Table 1: Potential Asymmetric Synthetic Strategies for Chiral this compound

| Strategy | Catalyst Type | Precursor | Key Transformation | Potential Advantages |

| Asymmetric Hydrogenation | Chiral Transition Metal (e.g., Rh, Ru, Ir) | Carbazole, Tetrahydrocarbazole | Stereoselective reduction of aromatic rings | Direct access to the saturated core |

| Organocatalytic Synthesis | Chiral Brønsted Acid, Aminocatalyst | Indole (B1671886) and dienophile | Enantioselective [4+2] cycloaddition | Metal-free, environmentally benign |

| Chemoenzymatic Synthesis | Hydrolases, Oxidoreductases | Prochiral carbazole derivative | Enantioselective desymmetrization | High stereoselectivity under mild conditions |

The enantioselective synthesis of specific diastereomers of this compound will be crucial for elucidating structure-activity relationships in biological systems and for the development of chiroptical materials.

Exploration of Novel Reaction Methodologies for Functionalization

The functionalization of the saturated carbocyclic framework of this compound is a key area for future exploration. The development of site-selective C-H functionalization reactions would provide a powerful tool for introducing chemical diversity and fine-tuning the properties of the molecule. nih.govnih.gov Transition metal-catalyzed C-H activation, using catalysts based on palladium, rhodium, or iron, could enable the direct introduction of aryl, alkyl, and other functional groups at specific positions on the carbazole skeleton. researchgate.netnih.gov

Late-stage functionalization, a strategy that introduces functional groups at the final steps of a synthetic sequence, will be particularly valuable for the rapid generation of analogues for biological screening or materials development. acs.orgacs.orgnsf.gov This approach allows for the diversification of a common intermediate, saving time and resources. Furthermore, the development of novel methods for the functionalization of the nitrogen atom, beyond simple acylation, could open up new avenues for modifying the electronic and steric properties of the molecule.

Future research will also likely focus on the development of cascade reactions that allow for the construction of complex molecular architectures from simple dodecahydrocarbazole precursors in a single step. nih.gov These elegant and efficient transformations can significantly shorten synthetic routes and provide access to novel chemical space.

Integration with Supramolecular Chemistry and Self-Assembly Processes

The unique three-dimensional structure of this compound makes it an attractive building block for supramolecular chemistry and the construction of self-assembling systems. The carbazole nitrogen and the acetyl carbonyl group can participate in hydrogen bonding, while the hydrophobic carbocyclic framework can engage in van der Waals interactions. These non-covalent interactions can be harnessed to direct the self-assembly of dodecahydrocarbazole derivatives into well-defined supramolecular architectures, such as capsules, cages, and polymers. harvard.edumersin.edu.tr

Future research in this area could explore the design of dodecahydrocarbazole-based host molecules for the recognition and sensing of guest species. The chiral nature of enantiomerically pure this compound could be exploited for the development of chiral selectors in separation science or for asymmetric catalysis within a supramolecular host.

Advanced Computational Design of Next-Generation Dodecahydrocarbazole-Based Materials

Computational chemistry and molecular modeling will play an increasingly important role in guiding the design and development of new materials based on the this compound scaffold. slideshare.net Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of different conformers and derivatives of the molecule, providing insights into their reactivity and potential applications. nih.govresearchgate.netresearchgate.net For example, DFT studies could be used to screen for derivatives with optimal electronic properties for use in organic electronics or as components of photoredox catalysts.

In silico design methods, coupled with machine learning algorithms, can accelerate the discovery of new functional materials by predicting the properties of virtual libraries of dodecahydrocarbazole derivatives. slideshare.net This approach can help to prioritize synthetic targets and reduce the time and cost associated with experimental screening. Computational modeling can also be used to simulate the self-assembly of dodecahydrocarbazole-based systems, providing a deeper understanding of the intermolecular forces that govern these processes.

Table 2: Computationally-Guided Design of Dodecahydrocarbazole Materials

| Application Area | Computational Method | Predicted Properties | Potential Impact |

| Organic Electronics | DFT, TD-DFT | HOMO/LUMO levels, charge transport | Design of new host materials for OLEDs |

| Medicinal Chemistry | Molecular Docking, QSAR | Binding affinity, ADME properties | Rational design of new drug candidates |

| Supramolecular Chemistry | Molecular Dynamics | Host-guest interactions, self-assembly | Design of novel sensors and responsive materials |

| Catalysis | DFT, QM/MM | Reaction pathways, activation energies | Development of more efficient and selective catalysts |

The synergy between computational design and experimental validation will be crucial for the rapid development of next-generation materials with tailored properties.

Interdisciplinary Approaches and Synergies in N-Acetyldodecahydro-1H-Carbazole Research

The full potential of this compound will be realized through interdisciplinary collaborations that bridge the gap between chemistry, biology, and materials science. In medicinal chemistry, the saturated carbazole scaffold can be explored as a privileged structure for the development of new therapeutic agents. Its rigid, three-dimensional shape may allow for specific interactions with biological targets, such as enzymes or receptors. nih.gov

In materials science, dodecahydrocarbazole derivatives could find applications in a wide range of areas, from organic electronics to functional polymers. researchgate.netacs.org The ability to tune the electronic and photophysical properties of the molecule through chemical modification makes it an attractive candidate for the development of new materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.

The development of synergistic catalytic systems that combine the unique properties of dodecahydrocarbazole with those of transition metals or other catalytic species could lead to new and more efficient chemical transformations. otago.ac.nzacs.org For example, a chiral dodecahydrocarbazole ligand could be used to induce enantioselectivity in a metal-catalyzed reaction. The exploration of these interdisciplinary research avenues will undoubtedly lead to exciting new discoveries and applications for this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Acetyldodecahydro-1H-carbazole, and how can reaction conditions be systematically optimized?

- Methodology : Start with nucleophilic substitution or Friedel-Crafts acylation, using carbazole derivatives (e.g., 9H-carbazole) as precursors. Vary catalysts (e.g., tetrabutylammonium bromide, TBAB), solvents (toluene, ethanol), and temperatures (45–80°C) to optimize yield . Monitor progress via TLC and isolate products using vacuum distillation or recrystallization. For example, Bo et al. achieved 89.5% yield for a carbazole derivative by stirring at 45°C for 3 h with TBAB .

- Key parameters : Reaction time, molar ratios (e.g., 1:5.3 carbazole-to-dibromobutane ratio), and purification methods (e.g., ethanol recrystallization).

Q. How can spectroscopic techniques (NMR, IR, MS) conclusively characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify acetyl protons (δ 2.1–2.3 ppm) and carbazole aromatic protons (δ 7.2–8.5 ppm). Coupling constants (e.g., J = 8 Hz) confirm substituent positions .

- IR : Detect C=O stretching (~1700 cm⁻¹) and N–H bending (~3400 cm⁻¹) .

- MS : Confirm molecular ion peaks (e.g., m/z 276 for C₁₈H₁₃FN₂ derivatives) and fragmentation patterns .

Q. What crystallographic methods validate the stereochemistry and planarity of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) determines dihedral angles between fused rings (e.g., 1.28–2.37° deviation from coplanarity in carbazole derivatives) and substituent orientations (e.g., 85–90° for benzyl groups). Use SHELX software for refinement .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT : Calculate HOMO-LUMO gaps (e.g., 3.5–4.0 eV for carbazole derivatives) to assess charge-transfer potential .

- MD simulations : Study solvation effects in polar solvents (e.g., DMSO) to optimize solubility for biological assays .

- Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for carbazole derivatives?

- Case study : Discrepancies in NH proton NMR signals (e.g., broad vs. sharp peaks) may arise from dynamic effects (e.g., hydrogen bonding in solution vs. solid state). Use variable-temperature NMR and SCXRD to correlate molecular flexibility with spectral broadening .

Q. How do substituents (e.g., acetyl, benzyl) influence the biological activity of this compound?

- Methodology :

- In vitro assays : Test anti-cancer activity via MTT assays (e.g., IC₅₀ values against HeLa cells).

- SAR analysis : Compare derivatives (e.g., 3-amino-substituted vs. fluoro-substituted carbazoles) to identify critical functional groups. For example, 2-fluoro-7-(3-pyridinylmethyl)-9H-carbazole shows androgen-reduction activity (pKa ~16.22) .

Methodological Challenges and Solutions

Q. Why do synthetic yields vary significantly with minor changes in reaction conditions?

- Root cause : Competing side reactions (e.g., over-alkylation) or catalyst deactivation.

- Solution : Use stoichiometric control (e.g., limiting dibromobutane) and inert atmospheres to suppress oxidation. Monitor intermediates via HPLC .

Q. How can researchers address low reproducibility in crystallographic data for carbazole derivatives?

- Best practices :

- Standardize crystallization solvents (e.g., ethanol/water mixtures).

- Use synchrotron radiation for high-resolution data collection (≤0.8 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.